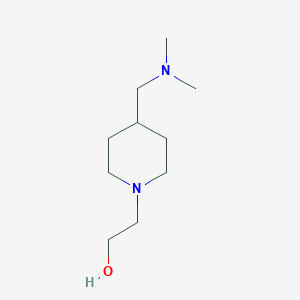
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a dimethylamino group attached to the piperidine ring, which is further substituted with an ethanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol typically involves the following steps:
Formation of Piperidine Derivative: : Piperidine is reacted with appropriate reagents to introduce the dimethylamino group at the 4-position.
Introduction of Ethanol Group: : The resulting piperidine derivative is then reacted with ethylene oxide or another suitable ethylating agent to introduce the ethanol group.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and reduce production time.
化学反応の分析
Types of Reactions
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydride, NaH) are typically employed.
Major Products Formed
Oxidation: : Piperidine-4-carboxylic acid, piperidine-4-aldehyde, and piperidine-4-one.
Reduction: : Piperidine-4-amine and piperidine-4-ol.
Substitution: : Various halogenated piperidines and alkylated derivatives.
科学的研究の応用
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: : Utilized in the development of pharmaceuticals, agrochemicals, and other industrial applications.
作用機序
The mechanism by which 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: can be compared with other similar compounds, such as:
4-Dimethylaminopyridine (DMAP): : Both compounds contain a dimethylamino group, but DMAP has a pyridine ring instead of a piperidine ring.
N-Methylpiperidine: : Similar structure but lacks the ethanol group.
Piperidine: : The parent compound without any substituents.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of This compound .
特性
IUPAC Name |
2-[4-[(dimethylamino)methyl]piperidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-11(2)9-10-3-5-12(6-4-10)7-8-13/h10,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPPXEADGWLFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
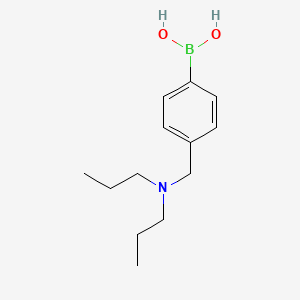

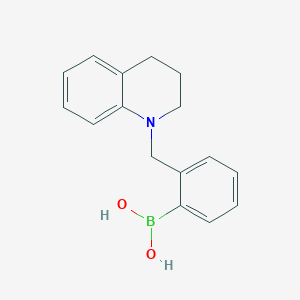

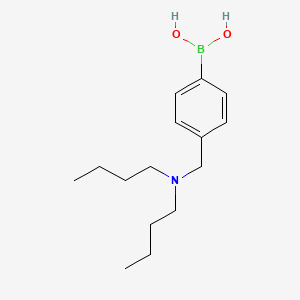
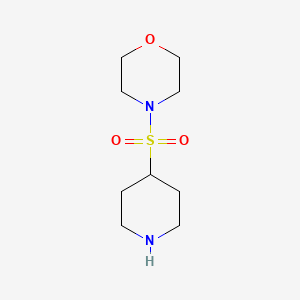
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B7867352.png)







